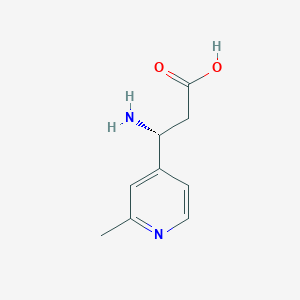
(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 2-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol such as 1-propanol at high temperatures . The reactions proceed with high selectivity, producing the desired product in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale continuous flow synthesis. This method is preferred due to its efficiency, safety, and reduced waste compared to traditional batch processes. The use of readily available reagents and the avoidance of extensive work-up procedures make this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition or activation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: This compound shares a similar pyridine ring structure but lacks the propanoic acid moiety.
3-Amino-2-methylpyridine: Similar to (3R)-3-Amino-3-(2-methylpyridin-4-YL)propanoic acid, but with different substitution patterns on the pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an amino group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(2-3-11-6)8(10)5-9(12)13/h2-4,8H,5,10H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
RISTWYAUNREKJQ-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=CC(=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


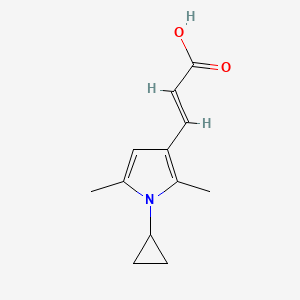
![2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13275324.png)
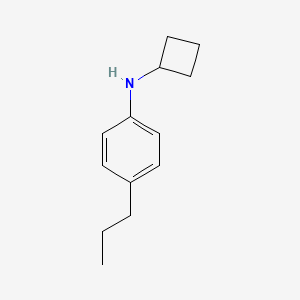
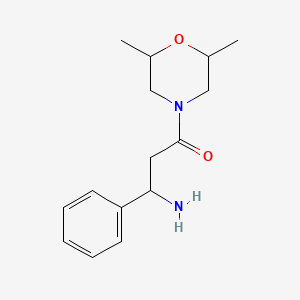



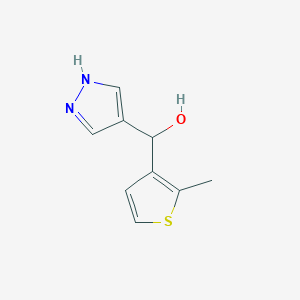

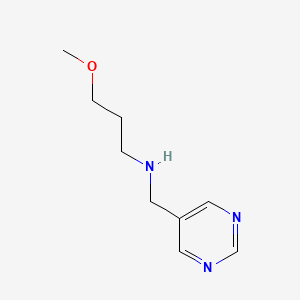

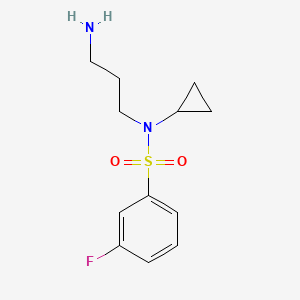
![3-Chloro-2-{[(3-methylbutyl)amino]methyl}phenol](/img/structure/B13275392.png)

